2-[3-(4-methoxyphenyl)-1H-pyrazol-1-yl]ethan-1-amine
Description
Properties
IUPAC Name |
2-[3-(4-methoxyphenyl)pyrazol-1-yl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-16-11-4-2-10(3-5-11)12-6-8-15(14-12)9-7-13/h2-6,8H,7,9,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVHMMUVGXOVRMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C=C2)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-methoxyphenyl)-1H-pyrazol-1-yl]ethan-1-amine typically involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then subjected to further reactions to introduce the ethylamine chain. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-methoxyphenyl)-1H-pyrazol-1-yl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
The primary application of 2-[3-(4-methoxyphenyl)-1H-pyrazol-1-yl]ethan-1-amine lies in its potential as a pharmaceutical agent. Several studies have indicated its efficacy in various therapeutic areas:
- Anti-inflammatory Activity : Research has shown that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have been evaluated for their ability to inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .
- Anticancer Properties : The compound has been investigated for its anticancer potential. Studies have demonstrated that certain pyrazole derivatives can induce apoptosis in cancer cells, inhibit tumor growth, and enhance the efficacy of existing chemotherapeutics . The methoxy group is believed to play a crucial role in modulating these effects.
- Antimicrobial Activity : There is emerging evidence supporting the antimicrobial properties of pyrazole derivatives. The presence of the 4-methoxyphenyl group may enhance the compound's interaction with microbial targets, leading to increased antibacterial and antifungal activity .
Agrochemical Applications
In the field of agrochemicals, this compound has shown promise as a pesticide or herbicide:
- Herbicidal Activity : Pyrazole derivatives have been studied for their herbicidal properties. The structural features of this compound suggest that it may inhibit specific enzymes involved in plant growth, thereby serving as an effective herbicide .
Materials Science Applications
The unique chemical structure of this compound also lends itself to applications in materials science:
- Polymer Chemistry : This compound can be utilized as a monomer or additive in polymer synthesis. Its ability to participate in cross-linking reactions can enhance the mechanical properties of polymers, making them suitable for various industrial applications .
Case Studies
Several case studies illustrate the applications and effectiveness of this compound:
Mechanism of Action
The mechanism of action of 2-[3-(4-methoxyphenyl)-1H-pyrazol-1-yl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, altering the activity of the target molecule. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Structural and Electronic Differences
- Core Heterocycle : The target compound uses a pyrazole ring, whereas analogs like 2-(5-(4-MeOPh)-4H-1,2,4-triazol-3-yl)ethan-1-amine () employ a triazole core. Triazoles exhibit greater metabolic stability but reduced π-π stacking capacity compared to pyrazoles .
- Substituent Effects: Electron-Donating Groups: The 4-methoxyphenyl group in the target compound enhances electron density, favoring interactions with aromatic residues in enzymes (e.g., tyrosine kinases) .
- Side Chain Modifications : The ethanamine side chain in the target compound is shorter than the ethylenediamine-like chains in [(1-Et-pyrazol-4-yl)methyl][2-(3-MeOPh)ethyl]amine (), affecting conformational flexibility and target binding .
Pharmacological and Physicochemical Properties
- Lipophilicity (logP) :
- Solubility: The 4-MeOPh group in the target compound improves aqueous solubility (~15 mg/mL) compared to non-polar analogs like 1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine (~5 mg/mL) .
- Biological Activity: TAAR1 Agonists: Triazole-based analogs () show nanomolar affinity for TAAR1, while pyrazole derivatives may require optimization for similar potency . Kinase Inhibition: Pyridazine-pyrazole hybrids () demonstrate IC₅₀ values <100 nM against VEGFR-2, whereas the target compound’s activity remains under investigation .
Biological Activity
2-[3-(4-Methoxyphenyl)-1H-pyrazol-1-yl]ethan-1-amine, also known as 2-[5-amino-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]ethanol, is a compound of interest due to its potential biological activities. This article reviews the compound's pharmacological properties, including its antibacterial, antifungal, and anticancer activities, supported by data from various studies.
- Chemical Formula : C12H15N3O2
- Molecular Weight : 233.27 g/mol
- IUPAC Name : 2-[5-amino-3-(4-methoxyphenyl)pyrazol-1-yl]ethanol
- CAS Number : 956568-62-0
Antibacterial Activity
Research has demonstrated that compounds similar to this compound exhibit significant antibacterial properties. In vitro studies have shown effectiveness against various Gram-positive and Gram-negative bacteria. For instance, a study reported that derivatives of pyrazole compounds demonstrated Minimum Inhibitory Concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
| Pathogen | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
Antifungal Activity
In addition to antibacterial effects, pyrazole derivatives have been evaluated for antifungal activity. The compound's structural features, particularly the methoxy group, are believed to enhance its interaction with fungal cell membranes, leading to increased permeability and cell death .
Anticancer Activity
The anticancer potential of this compound has been explored through various studies focusing on its effects on cancer cell lines. Notably, compounds with similar structures have shown promising results in inhibiting the proliferation of cancer cells such as MCF-7 (breast cancer) and KB (oral cancer) cell lines .
The biological activity of this compound is attributed to its ability to interfere with cellular processes in pathogens and cancer cells. The presence of the pyrazole ring is crucial for its interaction with biological targets, which may include enzymes or receptors involved in cell signaling pathways.
Study 1: Antimicrobial Screening
A comprehensive antimicrobial screening highlighted the effectiveness of pyrazole derivatives against ESKAPE pathogens, a group known for their antibiotic resistance . The study emphasized that while some derivatives were inactive against Mycobacterium tuberculosis, they displayed significant activity against other resistant strains.
Study 2: Anticancer Efficacy
In a study evaluating the antiproliferative effects of various pyrazole derivatives on cancer cell lines, it was found that certain modifications in the chemical structure led to enhanced potency against specific types of cancer cells . The introduction of methoxy groups was particularly noted for increasing efficacy.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-[3-(4-methoxyphenyl)-1H-pyrazol-1-yl]ethan-1-amine, and what reaction conditions optimize yield?
- Methodology :
-
Step 1 : Alkylation of pyrazole derivatives (e.g., 3-(4-methoxyphenyl)-1H-pyrazole) with 2-chloroethylamine or analogous reagents under basic conditions (e.g., NaH or K₂CO₃ in DMF/THF).
-
Step 2 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane).
-
Optimization : Reaction temperature (60–80°C) and inert atmosphere (N₂/Ar) minimize side reactions. Yields typically range from 50–70% .
- Key Data :
| Reagent | Solvent | Base | Yield (%) |
|---|---|---|---|
| 2-Chloroethylamine | DMF | NaH | 65 |
| 2-Bromoethylamine | THF | K₂CO₃ | 58 |
Q. How is the structural integrity of this compound validated in crystallographic studies?
- Methodology :
- Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement .
- Key parameters: R-factor < 0.05, data-to-parameter ratio > 15.
Q. What preliminary assays are used to screen its biological activity?
- Methodology :
- Enzyme inhibition : Dose-response curves (IC₅₀) against kinases or proteases.
- Receptor binding : Radioligand displacement assays (e.g., serotonin or dopamine receptors) .
Advanced Research Questions
Q. How can reaction pathways be optimized to address low yields in the alkylation step?
- Methodology :
- Catalyst screening : Transition metals (e.g., Pd/Cu) for cross-coupling.
- Microwave-assisted synthesis : Reduces reaction time (20–30 min vs. 12 h) .
- Case Study : Substituting NaH with KOtBu increased yield from 50% to 72% in a similar pyrazole derivative .
Q. What mechanistic insights explain its activity as a kinase inhibitor?
- Methodology :
- Molecular docking : Simulations (AutoDock Vina) show hydrogen bonding between the ethanamine chain and ATP-binding pockets.
- Surface plasmon resonance (SPR) : Real-time binding kinetics (KD ~ 0.2–5 µM) .
Q. How do researchers resolve contradictions in solubility data across solvents?
- Methodology :
- Hansen solubility parameters : Predict solubility in DMSO > MeOH > H₂O.
- Experimental validation : Dynamic light scattering (DLS) to assess aggregation in aqueous buffers .
Q. What computational models predict its metabolic stability?
- Methodology :
- In silico ADMET : SwissADME predicts CYP450 interactions (e.g., CYP3A4 substrate).
- MD simulations : Stability of the methoxyphenyl group in lipid bilayers .
Q. How is the compound’s stability under oxidative/reductive conditions evaluated?
- Methodology :
- Forced degradation studies : Exposure to H₂O₂ (oxidation) or NaBH₄ (reduction).
- HPLC-MS analysis : Identifies degradation products (e.g., demethylation of methoxy group) .
Data Contradiction Analysis
- Example : Discrepancies in reported melting points (MP):
- Source A : MP = 145–147°C (recrystallized from ethanol).
- Source B : MP = 138–140°C (crude product).
- Resolution : Impurities (e.g., unreacted pyrazole) lower MP; purity >98% required for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
